molecular formula C15H10Cl2O3 B14301179 2-Acetylphenyl 3,4-dichlorobenzoate CAS No. 125553-66-4

2-Acetylphenyl 3,4-dichlorobenzoate

Cat. No.: B14301179
CAS No.: 125553-66-4
M. Wt: 309.1 g/mol
InChI Key: SSBSLEQIJAIFDQ-UHFFFAOYSA-N
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Description

2-Acetylphenyl 3,4-dichlorobenzoate is an organic compound with the molecular formula C15H10Cl2O3 It is a derivative of benzoic acid and is characterized by the presence of an acetyl group attached to a phenyl ring and a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylphenyl 3,4-dichlorobenzoate typically involves the esterification of 2-acetylphenol with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

    Oxidation: 2-Carboxyphenyl 3,4-dichlorobenzoate.

    Reduction: 2-(Hydroxyphenyl) 3,4-dichlorobenzoate.

    Substitution: Products depend on the nucleophile used, such as 2-Acetylphenyl 3,4-diaminobenzoate when using an amine.

Scientific Research Applications

2-Acetylphenyl 3,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetylphenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The dichlorobenzoate moiety can enhance the binding affinity of the compound to its target through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylphenyl benzoate: Lacks the chlorine atoms, resulting in different reactivity and binding properties.

    3,4-Dichlorobenzoic acid: Does not have the acetylphenyl group, limiting its applications in enzyme inhibition studies.

    2-Acetylphenyl 4-chlorobenzoate: Similar structure but with only one chlorine atom, affecting its chemical and biological properties.

Uniqueness

2-Acetylphenyl 3,4-dichlorobenzoate is unique due to the presence of both the acetyl and dichlorobenzoate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

125553-66-4

Molecular Formula

C15H10Cl2O3

Molecular Weight

309.1 g/mol

IUPAC Name

(2-acetylphenyl) 3,4-dichlorobenzoate

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)11-4-2-3-5-14(11)20-15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3

InChI Key

SSBSLEQIJAIFDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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